molecular formula C17H28N4O3S B4496884 1-(dimethylsulfamoyl)-N-{2-[methyl(phenyl)amino]ethyl}piperidine-3-carboxamide

1-(dimethylsulfamoyl)-N-{2-[methyl(phenyl)amino]ethyl}piperidine-3-carboxamide

Cat. No.: B4496884
M. Wt: 368.5 g/mol
InChI Key: JYRMRMDRTDEYJD-UHFFFAOYSA-N
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Description

1-(Dimethylsulfamoyl)-N-{2-[methyl(phenyl)amino]ethyl}piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethylsulfamoyl)-N-{2-[methyl(phenyl)amino]ethyl}piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the addition of the dimethylsulfamoyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylsulfamoyl)-N-{2-[methyl(phenyl)amino]ethyl}piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions can vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, or compounds with different functional groups substituted in place of the original groups.

Scientific Research Applications

1-(Dimethylsulfamoyl)-N-{2-[methyl(phenyl)amino]ethyl}piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(dimethylsulfamoyl)-N-{2-[methyl(phenyl)amino]ethyl}piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(Dimethylsulfamoyl)-N-{2-[methyl(phenyl)amino]ethyl}piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(Dimethylsulfamoyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-piperidinecarboxamide: Another compound with a similar structure but different functional groups.

    1-(Dimethylsulfamoyl)-N-[3-(4-methylpiperazin-1-yl)propyl]piperidine-4-carboxamide: A related compound with variations in the piperidine ring and substituents.

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[2-(N-methylanilino)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-19(2)25(23,24)21-12-7-8-15(14-21)17(22)18-11-13-20(3)16-9-5-4-6-10-16/h4-6,9-10,15H,7-8,11-14H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRMRMDRTDEYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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